Ethyl 3,3-difluoropropanoate
Overview
Description
Ethyl 3,3-difluoropropanoate: is an organic compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol . It is commonly used in various scientific experiments due to its unique properties. This compound is a colorless liquid with a mild odor and is known for its stability and solubility in both organic and aqueous solvents .
Mechanism of Action
Target of Action
Ethyl 3,3-difluoropropanoate is a chemical compound with the CAS number 28781-80-8 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been used in the synthesis of various compounds . It’s involved in the synthesis of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative, where it acts as an intermediate . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating its involvement in several chemical reactions .
Pharmacokinetics
Its molecular weight is 138.11 , which may influence its absorption and distribution
Result of Action
It has been used in the synthesis of various compounds, indicating its potential utility in chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is -10 degrees Celsius , suggesting that temperature could affect its stability
Biochemical Analysis
Biochemical Properties
It has been used in the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones . This suggests that Ethyl 3,3-difluoropropanoate may interact with certain enzymes and proteins in biochemical reactions .
Molecular Mechanism
It is known to participate in halogen bond-promoted direct cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,3-difluoropropanoate can be synthesized through various methods. One common method involves the esterification of 3,3-difluoropropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as fractional distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-difluoropropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce and .
Reduction: Reduction reactions can convert this compound to using reducing agents such as .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols , often under reflux conditions.
Major Products Formed:
Hydrolysis: 3,3-difluoropropanoic acid, ethanol.
Reduction: 3,3-difluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-difluoropropanoate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis to introduce the difluoromethyl group into target molecules.
- Employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology:
- Utilized in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
- Investigated for its potential as a probe in biochemical assays.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
- Studied for its pharmacokinetic properties and metabolic stability.
Industry:
- Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
- Employed in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Ethyl 2,2-difluoropropanoate: Similar in structure but with the fluorine atoms on the second carbon instead of the third.
Ethyl 3,3,3-trifluoropropanoate: Contains an additional fluorine atom, making it more electronegative and potentially more reactive.
Uniqueness: Ethyl 3,3-difluoropropanoate is unique due to the specific positioning of the fluorine atoms on the third carbon, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 3,3-difluoropropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-2-9-5(8)3-4(6)7/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXHZGKZALQIBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28781-80-8 | |
Record name | ethyl 3,3-difluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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